2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid

Chemical biology PROTAC design FKBP12F36V ligand

2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid (CAS 2241594-62-5 racemic; CAS 215169-00-9 R-enantiomer; molecular formula C₁₉H₂₂O₆, MW 346.37) is a synthetic phenoxyacetic acid derivative bearing a 3,4-dimethoxyphenyl group linked via a 1-hydroxypropyl spacer to the meta-position of the phenoxy ring. The compound constitutes the core FKBP12-binding pharmacophore that, when esterified with a pipecolic acid derivative, yields the well-characterized FKBP12F36V-directed ligand known as AP1867 (CAS 195514-23-9).

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
Cat. No. B13044285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)O)OC
InChIInChI=1S/C19H22O6/c1-23-17-9-7-13(10-18(17)24-2)6-8-16(20)14-4-3-5-15(11-14)25-12-19(21)22/h3-5,7,9-11,16,20H,6,8,12H2,1-2H3,(H,21,22)
InChIKeyGYXQNDKPMJSIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic Acid: Meta-Substituted Phenoxyacetic Acid Monomer for FKBP-Directed Chemical Biology


2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid (CAS 2241594-62-5 racemic; CAS 215169-00-9 R-enantiomer; molecular formula C₁₉H₂₂O₆, MW 346.37) is a synthetic phenoxyacetic acid derivative bearing a 3,4-dimethoxyphenyl group linked via a 1-hydroxypropyl spacer to the meta-position of the phenoxy ring . The compound constitutes the core FKBP12-binding pharmacophore that, when esterified with a pipecolic acid derivative, yields the well-characterized FKBP12F36V-directed ligand known as AP1867 (CAS 195514-23-9) . As a free carboxylic acid, this monomer serves as the critical building block for constructing bivalent chemical inducers of dimerization (CIDs), heterobifunctional PROTAC degraders in the dTAG system, and various FKBP-targeted chemical probes [1]. The defining structural feature is the meta-positioning of the carboxymethoxy group on the central phenyl ring, which establishes a specific 'exit vector' geometry distinct from the ortho-substituted congener used in alternative degrader architectures .

Why Generic Phenoxyacetic Acid Analogs Cannot Substitute for 2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic Acid in FKBP-Directed Applications


Simple replacement of this compound with other phenoxyacetic acid derivatives or positional isomers is precluded by three interdependent structural constraints that govern downstream conjugate performance. First, the meta-carboxymethoxy substitution pattern defines the trajectory of the 'exit vector' that controls linker geometry in bifunctional degrader molecules; the ortho-substituted isomer (CAS 2230613-03-1) produces a different spatial orientation that alters ternary complex formation with E3 ligases . Second, the (R)-configuration at the benzylic alcohol stereocenter is essential for high-affinity FKBP12F36V engagement; the corresponding (S)-enantiomer or racemic mixture exhibits substantially reduced binding, as demonstrated by the 1,000-fold selectivity window engineered into the FKBP-ligand interface [1]. Third, the free carboxylic acid functionality is the chemically competent handle for amide or ester coupling to linker-warhead constructs; protected forms (e.g., tert-butyl ester, CAS 178445-89-1) require an additional deprotection step that can complicate synthetic sequences and introduce purity liabilities . These three features—regiochemistry, stereochemistry, and functional group availability—are simultaneously present only in this specific compound, making casual substitution with in-class analogs chemically invalid for the intended conjugation chemistry.

Quantitative Differentiation Evidence: 2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic Acid vs. Closest Comparators


Meta vs. Ortho Regiochemistry: Exit Vector Geometry Dictates Downstream PROTAC and CID Architecture

The meta-substituted phenoxyacetic acid monomer (CAS 215169-00-9) provides a carboxymethoxy attachment point at the 3-position of the central phenyl ring, which orients the conjugation handle away from the FKBP-binding interface. In contrast, the ortho-substituted isomer (CAS 2230613-03-1, used in dTAG-7 synthesis) places the carboxymethoxy group at the 2-position, producing a distinct exit vector geometry . When elaborated into the full AP1867 conjugate, the meta derivative (AP 1867) displays an IC₅₀ of 1.8 nM against FKBP12F36V, with the carboxylic acid positioned to serve as an 'exit vector allowing modification without interfering with the compound's binding ability' . The ortho congener (Ortho AP 1867) is similarly described as functionalized at the ortho-position 'to enable onward chemistry,' and is specified as the precursor for dTAG compounds employing cereblon-recruiting linkers . The choice between meta and ortho building blocks is not interchangeable; dTAG-7 incorporates the ortho-AP1867 moiety conjugated to thalidomide via a PEG linker, while the meta-AP1867 scaffold has been independently validated in PXR-targeting PROTACs as demonstrated by the co-crystal structure PDB 9BEQ [1].

Chemical biology PROTAC design FKBP12F36V ligand Exit vector geometry

Stereochemical Purity: (R)-Enantiomer Binding Affinity vs. Racemic Mixture in Wild-Type and Mutant FKBP

The (R)-enantiomer (CAS 215169-00-9) is the stereochemically defined precursor that, when conjugated, yields the FKBP12F36V-selective ligand AP1867 with a reported wild-type FKBP Kd of 67 nM and an IC₅₀ of 1.8 nM against the F36V mutant [1]. The racemic mixture (CAS 2241594-62-5) would theoretically contain 50% of the inactive (S)-enantiomer, which cannot productively engage the engineered FKBP binding pocket. The stereochemical requirement was established by Clackson et al. (1998), who demonstrated that remodeling the FKBP-ligand interface—specifically introducing an ethyl substituent in place of a carbonyl group—yielded compounds with 'sub-nanomolar affinity and 1,000-fold selectivity for a mutant FKBP with a compensating truncation of a phenylalanine residue' [2]. Although this selectivity was demonstrated for the bivalent homodimer AP1903, the monomeric ligand stereochemistry is the foundational determinant of this discrimination. Procurement of the (R)-enantiomer at ≥95% enantiomeric excess (as specified by multiple commercial vendors ) is therefore required to ensure that downstream conjugates achieve the published selectivity window.

Enantiomeric purity FKBP binding Stereoselectivity Mutant-selective ligand

Free Carboxylic Acid vs. Protected Ester: Differential Synthetic Utility for One-Step Conjugation

The free carboxylic acid form (CAS 215169-00-9) is directly competent for amide bond formation with amine-containing linkers or E3 ligase ligands via standard carbodiimide (EDC/DCC) or HATU-mediated coupling, without requiring a prior deprotection step. In contrast, the tert-butyl ester protected analog (CAS 178445-89-1, marketed as HY-24170) necessitates TFA-mediated deprotection before conjugation, adding a synthetic step that can introduce epimerization risk at the benzylic stereocenter and generate trifluoroacetate salt contaminants . The free acid monomer is explicitly identified in patent US20140171649A1 as a synthetic intermediate in the preparation of multimerizing agents, where the carboxylic acid functionality is directly coupled to diaminopropane-based linkers to generate bivalent FKBP ligands [1]. Commercial pricing differentials between vendors reflect this synthetic utility: the free acid (CAS 215169-00-9) commands approximately £139 per 250 mg from established suppliers, while the tert-butyl ester (CAS 178445-89-1) is priced comparably but requires additional deprotection . For laboratories synthesizing custom PROTACs or CID molecules, the free acid eliminates one synthetic transformation and its associated yield loss (typically 10-25% for TFA deprotection of tert-butyl esters in complex molecules).

Synthetic intermediate Amide coupling PROTAC synthesis Conjugation-ready building block

Structural Validation: X-Ray Crystallographic Confirmation of Meta-Phenoxyacetic Acid Binding Mode in FKBP Proteins

The meta-phenoxyacetic acid scaffold has been structurally validated by co-crystallization with FKBP51 (PDB 4DRN), revealing that the {3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy}acetic acid moiety engages the FKBP binding pocket with the carboxymethoxy group oriented toward the solvent-exposed exit channel [1]. A closely related complex with FKBP51 (PDB 4DRP) using a 2-(3-((R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid-containing conjugate demonstrates consistent binding geometry [2]. Most recently, the AP1867 conjugate (incorporating the meta phenoxyacetic acid monomer) was co-crystallized with the pregnane X receptor (PXR) ligand binding domain (PDB 9BEQ), revealing an unexpected PROTAC-mediated activation mechanism rather than degradation [3]. This structural database stands in contrast to the ortho-substituted scaffold, for which publicly deposited co-crystal structures with FKBP proteins are not available in the PDB as of 2026. The availability of atomic-resolution binding mode data for the meta-substituted scaffold provides a rational basis for structure-guided linker design that is unavailable for the ortho congener.

X-ray crystallography FKBP51 Structure-based design Ligand binding mode

Optimal Procurement and Application Scenarios for 2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic Acid


Synthesis of FKBP12F36V-Directed Heterobifunctional PROTAC Degraders (dTAG-Class Molecules)

This monomer is the definitive starting material for constructing AP1867-based PROTAC molecules that recruit the cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase complexes. The meta carboxylic acid 'exit vector' established in the AP1867-FKBP12F36V system (IC₅₀ = 1.8 nM) enables conjugation to thalidomide, lenalidomide, or VHL ligand warheads through PEG or alkyl linkers, generating heterobifunctional degraders with sub-nanomolar degradation potency [1]. The structurally validated binding mode (PDB 4DRN, 4DRP, 9BEQ) provides a rational basis for linker design [2]. Critically, the free acid form permits direct amide coupling without the deprotection step required when using the tert-butyl ester analog, reducing synthetic sequence length and improving overall yield .

Construction of Bivalent Chemical Inducers of Dimerization (CIDs) for Conditional Protein Activation

The (R)-enantiomer of this monomer (CAS 215169-00-9) is the essential building block for synthesizing homobifunctional CIDs such as AP20187 (B/B Homodimerizer), which achieves an EC₅₀ of 0.3 nM for FKBP12F36V dimerization [1]. The meta-phenoxyacetic acid monomer is coupled through its carboxylic acid handle to diaminopropane or PEG-based linkers to generate bivalent ligands that simultaneously engage two FKBP domains. The well-characterized stereochemical requirements and the 1,000-fold selectivity window for the F36V mutant over wild-type FKBP [2] make the stereochemically pure (R)-monomer indispensable for applications in regulated gene therapy, cell signaling studies, and conditional protein activation systems where off-target FKBP engagement must be minimized.

FKBP-Targeted Chemical Probe Development and Affinity Reagent Synthesis

The free carboxylic acid monomer serves as a versatile scaffold for generating FKBP-directed affinity probes, fluorescent conjugates, and biotinylated pull-down reagents. The meta-positioning of the carboxymethoxy group ensures that conjugated fluorophores or affinity tags do not sterically interfere with the FKBP binding interface [1]. The commercially demonstrated dTAG-biotin probe, which incorporates the ortho-AP1867 scaffold, validates the general approach; the meta-AP1867 scaffold offers the advantage of three co-crystal structures guiding rational probe design [2]. For laboratories developing FKBP12F36V-based chemical biology toolkits, procuring the free acid monomer enables parallel synthesis of multiple probe variants from a single building block without the batch-to-batch variability introduced by deprotection steps.

Structure-Guided Optimization of FKBP-Targeted Therapeutics and Nuclear Receptor Modulators

The recent co-crystal structure of AP1867 bound to the pregnane X receptor (PXR) ligand binding domain (PDB 9BEQ) revealed that PROTAC molecules incorporating the meta-phenoxyacetic acid scaffold can elicit receptor activation rather than degradation, uncovering a previously unrecognized pharmacological modality [1]. This structural insight positions the meta-substituted monomer as a privileged scaffold for designing nuclear receptor modulators with tunable functional outputs (activation vs. degradation). The availability of three distinct co-crystal structures (FKBP51 in PDB 4DRN/4DRP, PXR in PDB 9BEQ) provides a structural database for computational chemistry and fragment-based drug design efforts that is not paralleled by the ortho-substituted scaffold [2].

Quote Request

Request a Quote for 2-(3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.